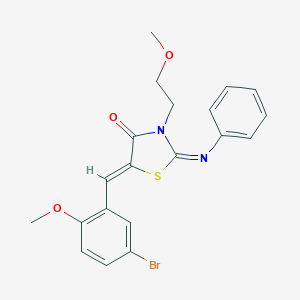![molecular formula C27H28N2OS B306658 N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide, also known as TBE-31, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2015 by a group of researchers led by Dr. Wei Zhang at the University of Texas MD Anderson Cancer Center. Since then, several studies have been conducted to explore the various properties and applications of TBE-31.
Mechanism of Action
The mechanism of action of N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide involves the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a crucial role in the development and progression of cancer. This compound binds to the SH2 domain of STAT3 and inhibits its phosphorylation, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is its high selectivity for the STAT3 signaling pathway, which reduces the risk of off-target effects. This compound is also highly soluble in water, making it easier to administer in lab experiments. However, one of the limitations of this compound is its low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the research and development of N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide. One potential direction is the optimization of the synthesis method to increase the yield and purity of this compound. Another direction is the development of more potent analogs of this compound that can overcome the limitations of the current compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, this compound is a novel small molecule that has shown promising results in various scientific research applications, particularly in cancer research. Its mechanism of action involves the inhibition of the STAT3 signaling pathway, and it has several biochemical and physiological effects. While there are limitations to its use in lab experiments, this compound has several advantages that make it a potential candidate for further research and development.
Synthesis Methods
The synthesis of N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide involves a multi-step process that includes the reaction of 9H-fluorene-9-thiol with 2-bromoacetyl hydrazide, followed by the reaction of the resulting compound with 4-tert-butylbenzaldehyde. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to increase the yield and purity of this compound.
Scientific Research Applications
N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in cancer research. Several studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to inhibit cancer metastasis and angiogenesis, making it a potential candidate for cancer therapy.
properties
Molecular Formula |
C27H28N2OS |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-(9H-fluoren-9-ylsulfanyl)acetamide |
InChI |
InChI=1S/C27H28N2OS/c1-18(19-13-15-20(16-14-19)27(2,3)4)28-29-25(30)17-31-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26/h5-16,26H,17H2,1-4H3,(H,29,30)/b28-18+ |
InChI Key |
PQUUVQMJZKFIKU-MTDXEUNCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)/C4=CC=C(C=C4)C(C)(C)C |
SMILES |
CC(=NNC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)

![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)
![2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306591.png)

![2-[(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306593.png)
![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)